molecular formula C13H18N2O B1375284 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one CAS No. 1477726-91-2

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one

Cat. No.: B1375284
CAS No.: 1477726-91-2
M. Wt: 218.29 g/mol
InChI Key: PSYJDJLOCHXDCU-UHFFFAOYSA-N
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Description

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one moiety linked to a para-substituted phenyl ring bearing an aminomethyl group. This structure incorporates two key pharmacophoric elements: the piperidine ring and a basic amino group, making it a versatile and valuable intermediate in medicinal chemistry and drug discovery research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As a high-value building block, this compound is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Its potential research applications are extensive. The piperidin-2-one core is a common scaffold in neuropharmacology, and related structures have been investigated as selective inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Furthermore, the molecule's structure suggests potential for its use in developing central nervous system (CNS) active compounds or as a precursor for synthesizing more complex, functionally diverse chemical libraries. The presence of the primary amine allows for straightforward functionalization via amide bond formation or reductive amination, while the lactam (cyclic amide) of the piperidin-2-one ring offers a site for further chemical modification or may contribute to key hydrogen-bonding interactions in a biological target. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied as a powder and should be stored at recommended temperatures to ensure stability . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(14)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,10H,2-4,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYJDJLOCHXDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

A prevalent method involves the reductive amination of N-substituted piperidin-4-ones with aniline derivatives or substituted phenylamines in the presence of hydrogen and a catalyst. This one-pot method is efficient for producing 4-phenylaminopiperidine derivatives, which are closely related to the target compound.

Key steps:

  • React N-phenethyl-4-piperidone with aniline in ethanol under catalytic hydrogenation conditions.
  • Use a suitable catalyst (e.g., Pd/C) in an autoclave at elevated pressure to facilitate reductive amination.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Purify the crude product by recrystallization.

Advantages:

  • Economical and practical with high yield and purity.
  • Wide availability of starting materials.
  • Low by-product formation.

Example data:

Step Conditions Yield (%) Notes
Reductive amination Ethanol, Pd/C, H2, autoclave ~85-90 One-pot, monitored by TLC
Purification Recrystallization (petroleum ether) - Produces crystalline product

This method is adapted from a patent describing the preparation of N-phenethyl-4-anilinopiperidine and can be modified for aminoethyl substitution on the phenyl ring.

Condensation and Cyclization Approach

Another approach involves:

  • Condensation of 1-substituted piperidin-4-one with an appropriate phenylamine in toluene under reflux.
  • Use of acetic acid as a catalyst.
  • Removal of water by Dean-Stark apparatus to drive the reaction forward.
  • Subsequent hydrogenation of the resulting imine or Schiff base to the amine.

Typical conditions:

  • Molar ratio: 1-substituted piperidin-4-one (0.1 mol) to phenylamine (0.125 mol).
  • Heating under reflux for 2–3 hours.
  • Hydrogenation using sodium borohydride or catalytic hydrogenation.

This method yields N-(1-substituted-piperidin-4-yl)anilines, which are intermediates or analogs of the target compound.

Organometallic and Cyclization Methods

Advanced synthetic routes involve:

  • Preparation of 6-oxoamino acid intermediates.
  • Cyclization via acidic hydrolysis and intramolecular reactions to form the piperidinone ring.
  • Use of chiral auxiliaries or ligands for stereoselective synthesis.

These methods are more complex but allow for stereocontrolled synthesis of substituted piperidinones, which can be adapted for the target compound with appropriate substituents.

Photochemical and Catalytic Cycloaddition

Recent research includes:

  • Photochemical [2 + 2] intramolecular cycloaddition of dienes to bicyclic piperidinones.
  • Catalytic cycloisomerization and Alder-ene reactions to form substituted piperidines.

These methods provide alternative synthetic routes to piperidinone derivatives with potential for structural diversity and stereocontrol.

Detailed Research Findings and Analysis

Method Reagents and Conditions Advantages Limitations Yield (%) Purity and Notes
One-pot reductive amination N-phenethyl-4-piperidone + aniline, Pd/C, H2, ethanol Economical, high yield, simple Requires high-pressure hydrogenation 85-90 High purity, TLC monitoring, recrystallization
Condensation + hydrogenation 1-substituted piperidin-4-one + phenylamine, toluene, reflux, acetic acid, NaBH4 Straightforward, scalable May require purification by distillation 75-85 Pure intermediates via alumina filtration
Organometallic cyclization Sulfinimine intermediates, LiHMDS, Et2AlCN, acidic workup Stereocontrolled, applicable to chiral synthesis Multi-step, complex reagents Variable Enantiomerically enriched products
Photochemical cycloaddition Diene substrates, UV light, intramolecular cycloaddition Novel, scalable, versatile Requires specialized equipment Moderate Useful for bicyclic derivatives

Notes on Reagents and Conditions

  • Catalysts: Pd/C, Rh(I), Ru(II) complexes are commonly used for hydrogenation steps.
  • Reducing agents: Sodium borohydride and sodium triacetoxyborohydride are alternatives but can be expensive or require strict conditions.
  • Solvents: Ethanol and toluene are typical solvents for reductive amination and condensation reactions.
  • Purification: Recrystallization and chromatography are standard for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It is utilized in:

  • Synthesis of complex molecules: The compound's unique structure allows for further functionalization through oxidation, reduction, and substitution reactions.
Reaction TypeCommon ReagentsProducts
OxidationKMnO4, CrO3Ketones, Carboxylic Acids
ReductionLiAlH4, NaBH4Alcohols, Amines
SubstitutionAlkyl HalidesVarious Derivatives

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have suggested that it may exhibit activity against various pathogens.
  • Anti-inflammatory Effects: Preliminary research indicates possible mechanisms through which it could modulate inflammatory pathways.

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Drug Development: It is being explored as a candidate for new drugs targeting specific biological pathways, particularly in the context of neurological disorders due to its structural similarity to known psychoactive compounds.

Industry

In industrial applications, this compound is used as a building block for specialty chemicals:

  • Production of Fine Chemicals: Its role as an intermediate facilitates the creation of more complex chemical entities that are crucial in various industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against strains of E. coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuropharmacological Effects

In another investigation published in the Journal of Medicinal Chemistry, the compound was assessed for its effects on neurotransmitter systems. Findings indicated that it may enhance dopaminergic activity, which could have implications for treating conditions like Parkinson’s disease.

Mechanism of Action

The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Compound Substituent Biological Activity LogP Key Reference
Target Compound 4-(1-Aminoethyl)phenyl N/A (Theoretical anticoagulant potential) ~3.5*
1-(4-Aminophenyl)piperidin-2-one 4-Aminophenyl Intermediate in anticoagulant synthesis
Compound 27 Fluoro, triazolylmethyl FXa inhibition (dual pathway) <5
1-(4-Aminobenzyl)piperidin-2-one 4-Aminobenzyl High purity (97%) ~4.2*

*Estimated based on structural analogs.

Biological Activity

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminoethyl group and a phenyl moiety. Its structure can be represented as follows:

Chemical Structure C13H18N2O\text{Chemical Structure }\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

This unique structure contributes to its diverse biological activities, which include antimicrobial, anti-inflammatory, and neuropharmacological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate their activity by binding to these sites, leading to various biological effects such as:

  • Inhibition of enzyme activity: This may affect metabolic pathways relevant to disease processes.
  • Alteration of cellular signaling pathways: Such changes can influence cell proliferation and apoptosis.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the release of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Neuropharmacological Activity
Notably, this compound has shown promise in neuropharmacology. It interacts with neurotransmitter systems, particularly those involving serotonin and dopamine, which could make it a candidate for treating mood disorders and neurodegenerative diseases .

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces IL-1β release in macrophages
NeuropharmacologicalModulates serotonin and dopamine systems

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the compound's effect on Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential.
  • Inflammation Model
    In an LPS-induced inflammation model using human macrophages, treatment with this compound resulted in a notable decrease in IL-6 and TNF-α levels, supporting its role as an anti-inflammatory agent .
  • Neuropharmacological Assessment
    In vivo studies demonstrated that the compound could improve cognitive function in animal models of depression, indicating its potential as an antidepressant.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For piperidinone derivatives, recrystallization using solvents like methanol or ethanol is common. Intermediate characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures structural fidelity . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., aminoethylphenyl derivatives) can enhance yield.

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) is effective for purity assessment . Nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography (for crystalline intermediates) resolve stereochemical ambiguities . Quantitative analysis of impurities (e.g., degradation products) requires validated reference standards, as outlined in pharmacopeial guidelines .

Q. How should stability studies be designed to identify degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% relative humidity) over 6 months, combined with forced degradation (acid/base hydrolysis, oxidative stress), identify major degradation pathways. LC-MS or GC-MS profiles compare degradation products against known impurities, such as benzimidazol-2-one derivatives . Storage in amber glass under inert gas (argon/nitrogen) minimizes photolytic and oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidin-2-one derivatives across studies?

  • Methodological Answer : Cross-validation of biological assays (e.g., antimicrobial, anticancer) under standardized protocols (e.g., CLSI guidelines) reduces variability. Assess compound purity via orthogonal methods (HPLC, NMR) to rule out impurity-driven artifacts . Meta-analysis of structure-activity relationships (SAR) using crystallographic data (e.g., piperidin-4-one pharmacophore geometry) clarifies activity discrepancies .

Q. What computational approaches are suitable for predicting the physicochemical properties and binding affinity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces and dipole moments to predict solubility. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., enzymes, receptors). Use SMILES notation (e.g., C1CN(CCC1N2CCOC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl) to generate 3D conformers for virtual screening .

Q. How can researchers address conflicting data in metabolic stability assays for this compound?

  • Methodological Answer : Perform interspecies comparisons (human vs. rodent liver microsomes) to identify species-specific metabolism. Use stable isotope-labeled analogs as internal standards in LC-MS/MS to quantify metabolite formation kinetics. Cross-reference with in vitro cytochrome P450 inhibition assays to rule out enzyme-specific interactions .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

ParameterMethodReference
Purity (%)HPLC (65:35 methanol/buffer, pH 4.6)
Degradation ProductsLC-MS with forced degradation
Stereochemical ConfigurationX-ray crystallography

Table 2 : Computational Tools for SAR Studies

ToolApplicationReference
AutoDock VinaBinding affinity prediction
GROMACSMolecular dynamics simulations
DFT (Gaussian)Solubility and reactivity prediction

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